{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes a bromine atom, a trifluoroethyl group, and a pyridine ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a way that they bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It’s known that sulfoximine, a group that this compound is a part of, could be a bioisostere of sulfones and sulfonamides with enhanced adme properties .
Result of Action
Indole derivatives, which this compound is a part of, are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, a process that this compound might be a part of, is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
The synthesis of {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol typically involves multiple steps. One common synthetic route starts with the bromination of a pyridine derivative, followed by the introduction of the trifluoroethyl group through nucleophilic substitution. The final step involves the reduction of the intermediate to yield the desired methanol derivative. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar compounds include other fluorinated pyridines and brominated derivatives. Compared to these, {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol is unique due to the presence of both bromine and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 2-bromo-3-fluoropyridine
- 5-bromo-2-fluoropyridine
- 2-(trifluoromethyl)pyridine
These compounds share some structural similarities but differ in their specific functional groups and resulting properties .
Properties
IUPAC Name |
[5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O/c1-15(5-9(11,12)13)8-6(4-16)2-7(10)3-14-8/h2-3,16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQVHGNVXTFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1=C(C=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.